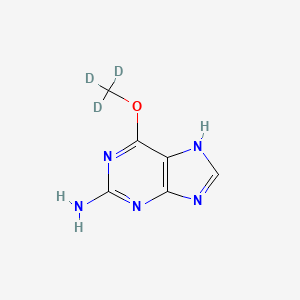

N-(Acetyl-d3)-S-benzyl-L-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Corrosion Inhibition : N-Acetyl-S-Benzyl-L-Cysteine (NASBCYS) has been investigated as a green chemical corrosion inhibitor for mild steel in acidic solutions. It demonstrated high inhibition efficiency by suppressing both anodic and cathodic reactions in steel corrosion, attributed to the adsorption behavior of the inhibitor on the steel surface through electron interactions (Fu et al., 2011).

Enzymatic Activity and Metabolism : A study on rat liver and kidney preparations revealed an enzyme responsible for the acetylation of S-substituted cysteines like S-benzyl-L-cysteine. This enzyme is crucial for mercapturic acid synthesis, a pathway involved in detoxification processes (Green & Elce, 1975).

Therapeutic Applications : N-Acetyl-L-Cysteine, a related compound, has been extensively used as a mucolytic agent and for its protective mechanisms in various medical conditions. It has shown promise in preventing chronic obstructive pulmonary disease exacerbation, protecting against contrast-induced kidney damage, and even in cancer prevention (Millea, 2009).

Molecular Docking and Dynamics Studies : N-acetyl cysteine and its derivatives, including N-Acetyl-S-Benzyl-L-Cysteine, have been explored for their binding ability with SARS-COV-2 main protease, potentially offering therapeutic avenues for COVID-19 treatment. These derivatives showed better binding efficiency compared to N-acetyl cysteine alone (Shntaif et al., 2021).

Metabolism in Humans : In human metabolism studies, derivatives of N-Acetyl-L-Cysteine have been identified as metabolites following exposure to certain chemicals. These studies are crucial for understanding the detoxification pathways in the human body (Hartmann et al., 2009).

properties

IUPAC Name |

(2R)-3-benzylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-DCLJDFQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675517 |

Source

|

| Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Acetyl-d3)-S-benzyl-L-cysteine | |

CAS RN |

201404-15-1 |

Source

|

| Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)